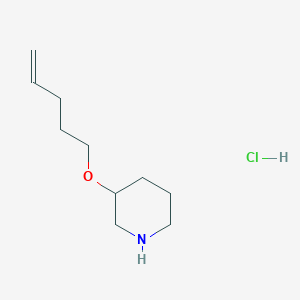
3-Hydroxythiophene-2-carboxamide
Overview
Description
Synthesis Analysis
3-Hydroxythiophene-2-carboxamide can be synthesized from 3-hydroxythiophene with the introduction of carboxamide . The synthetic route involves the use of acyl chlorides and heterocyclic amine derivatives . The enolates derived from 3-hydroxythiophenes by treatment with base can be O-alkylated and O-acylated with high regioselectivity .
Molecular Structure Analysis
The molecular structure of 3-Hydroxythiophene-2-carboxamide was confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .
Chemical Reactions Analysis
3-Hydroxythiophene-2-carboxamide is less reactive to electrophiles than corresponding 3-hydroxypyrroles . It reacts at the 2-position with Meldrum’s acid and undergoes Vilsmeier reactions .
Physical And Chemical Properties Analysis
3-Hydroxythiophene-2-carboxamide is a solid, powder, or crystalline powder or solid . It exists in solvent-dependent equilibrium with its tautomers .
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 3-Hydroxythiophene-2-carboxamide, focusing on its unique applications:
Antioxidant Activity
3-Hydroxythiophene-2-carboxamide derivatives have been shown to exhibit moderate antioxidant activity, with inhibition percentages ranging from 54.9% to 28.4%. This suggests potential use in research areas focused on oxidative stress and related diseases .
Antibacterial Activity
Derivatives of 3-Hydroxythiophene-2-carboxamide have demonstrated enhanced antibacterial activity against various bacterial strains such as E. coli, P. aeruginosa, S. aureus, and B. subtilis. This indicates its potential application in developing new antibacterial agents .
Synthesis and Drug Design
The compound’s derivatives are used in synthetic strategies for drug design, particularly in the synthesis of novel thiophene carboxamide derivatives with potential pharmacological properties .
Safety and Hazards
Mechanism of Action
Target of Action
3-Hydroxythiophene-2-carboxamide primarily targets the QcrB , a subunit of the menaquinol cytochrome c oxidoreductase . This enzyme is part of the bc1-aa3-type cytochrome c oxidase complex, which is responsible for driving oxygen-dependent respiration .
Mode of Action
The compound interacts with its target, QcrB, by inhibiting its function. This inhibition disrupts the normal functioning of the bc1-aa3-type cytochrome c oxidase complex, thereby affecting the oxygen-dependent respiration process .
Biochemical Pathways
The primary biochemical pathway affected by 3-Hydroxythiophene-2-carboxamide is the respiratory pathway. By inhibiting the QcrB subunit, the compound disrupts the electron transport chain, specifically the bc1-aa3-type cytochrome c oxidase complex. This disruption leads to a decrease in ATP production, affecting the energy metabolism of the cell .
Result of Action
The inhibition of the QcrB subunit by 3-Hydroxythiophene-2-carboxamide leads to a disruption in the oxygen-dependent respiration process. This disruption can lead to a decrease in ATP production, affecting the energy metabolism of the cell . Additionally, the compound has shown significant antioxidant activity, with one derivative showing an inhibition activity of 62.0% compared to ascorbic acid . It also exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria .
properties
IUPAC Name |
3-hydroxythiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c6-5(8)4-3(7)1-2-9-4/h1-2,7H,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVURYQBOSVZXOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70715977 | |
| Record name | 3-Hydroxythiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70715977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxythiophene-2-carboxamide | |
CAS RN |
57059-24-2 | |
| Record name | 3-Hydroxythiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70715977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1395507.png)
![3-[(4-Methoxybenzyl)oxy]piperidine](/img/structure/B1395508.png)
![3-[4-(Tert-butyl)-2-methylphenoxy]azetidine](/img/structure/B1395510.png)
![3-[4-(Tert-butyl)-2-chlorophenoxy]azetidine](/img/structure/B1395511.png)

![3-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395513.png)
![3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine](/img/structure/B1395514.png)
![3-[2-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1395515.png)
![3-[(3-Chlorobenzyl)oxy]azetidine](/img/structure/B1395518.png)
![3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1395519.png)
